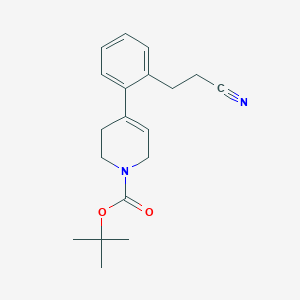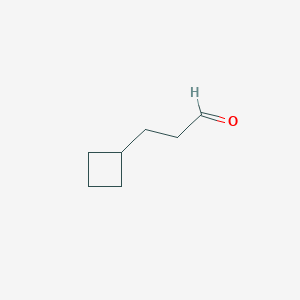
3-Cyclobutylpropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for 3-Cyclobutylpropanal is1S/C7H12O/c8-6-2-5-7-3-1-4-7/h6-7H,1-5H2 . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound has a molecular weight of 112.17 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Mecanismo De Acción
The mechanism of action of 3-Cyclobutylpropanal is not well understood, but it is believed to act as a nucleophile in organic reactions. It can also undergo various chemical reactions, such as oxidation and reduction, which make it a versatile compound for use in organic chemistry.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it has been found to have low toxicity levels and is not considered harmful to human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Cyclobutylpropanal in lab experiments is its versatility in organic reactions. Its low toxicity levels also make it a safe compound to handle in the lab. However, its limited availability and high cost may be a limitation for some researchers.
Direcciones Futuras
There are several potential future directions for research on 3-Cyclobutylpropanal. One area of interest is its potential applications in the synthesis of chiral compounds, which have important applications in the pharmaceutical industry. Further research is also needed to understand the mechanism of action of this compound and its potential applications in other fields of organic chemistry.
In conclusion, this compound is a cyclic organic compound with potential applications in scientific research. Its versatility in organic reactions and low toxicity levels make it a promising compound for use in the lab. Further research is needed to fully understand its potential applications and mechanism of action.
Métodos De Síntesis
The synthesis of 3-Cyclobutylpropanal can be achieved through several methods. One of the most common methods involves the reaction of cyclobutanone with paraformaldehyde in the presence of a catalyst such as sodium hydroxide. The resulting product is then purified through distillation.
Aplicaciones Científicas De Investigación
3-Cyclobutylpropanal has been found to have potential applications in scientific research, particularly in the field of organic chemistry. It can be used as a building block for the synthesis of various organic compounds, such as chiral ligands and pharmaceuticals.
Safety and Hazards
Propiedades
IUPAC Name |
3-cyclobutylpropanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-6-2-5-7-3-1-4-7/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECCKISSVGVIIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CCC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

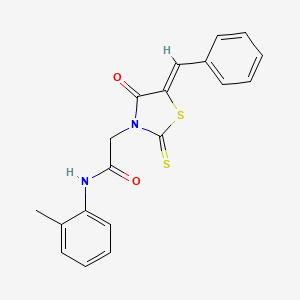
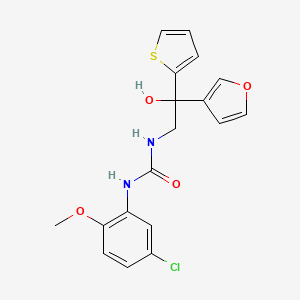
![1-[3-(Oxan-4-ylmethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2976168.png)
![Benzo[d]thiazol-2-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2976169.png)
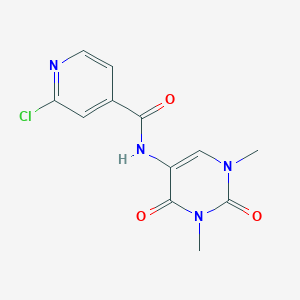
![1-(Aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid;hydrochloride](/img/structure/B2976173.png)
![6-Cyclohexyl-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2976174.png)
![N-(3-(benzofuran-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2976175.png)
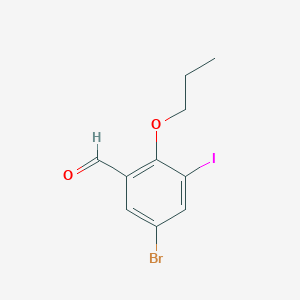
![(2E)-3-{4-methoxy-3-[(2-methylphenoxy)methyl]phenyl}prop-2-enoic acid](/img/no-structure.png)
